molecular formula C12H18ClNO3S B11485293 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11485293
M. Wt: 291.79 g/mol
InChI Key: BUIDIKDRHRMMNT-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is a strategically designed sulfonamide compound that serves as a valuable chemical tool in medicinal chemistry and drug discovery research. This benzenesulfonamide derivative contains multiple functional groups that contribute to its research utility, including a sulfonamide moiety known for its role in enzyme inhibition and receptor targeting, particularly in relation to carbonic anhydrase isoforms . The chlorine substituent at the 4-position and the dimethyl arrangement at the 2,5-positions create steric and electronic properties that influence binding affinity and selectivity, while the 3-methoxypropyl side chain enhances solubility characteristics and modulates pharmacokinetic properties. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various biological pathways, including potential applications in developing opioid receptor ligands given the established relationship between sulfonamide derivatives and receptor binding activities . The compound's structural features make it particularly valuable for investigating structure-activity relationships in medicinal chemistry programs, especially those focused on optimizing sulfonamide-based therapeutics. Its mechanism of action, when biologically active, typically involves targeted inhibition of specific enzymes or receptors through the sulfonamide group coordinating with active sites, potentially similar to other sulfonamide compounds that function as carbonic anhydrase inhibitors . This reagent is provided strictly for research applications in laboratory settings only. All researchers must handle this material according to appropriate safety protocols and should consult relevant scientific literature for specific application techniques and experimental conditions.

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3

InChI Key

BUIDIKDRHRMMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Direct Amination in Aqueous Media

A widely adopted method involves reacting sulfonyl chlorides with amines in aqueous or biphasic systems to facilitate HCl neutralization and improve yields.

Example Protocol (Adapted from):

  • Reagents :

    • 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv)

    • 3-Methoxypropylamine (1.2 equiv)

    • Aqueous NaOH (20% w/w, pH 7–9)

    • Solvent: Water or water/THF (1:1)

  • Procedure :

    • Dissolve the sulfonyl chloride in THF (50 mL) and add dropwise to a stirred solution of 3-methoxypropylamine in water (100 mL) at 20–30°C.

    • Maintain pH 7–9 via incremental NaOH addition.

    • Stir for 2–4 h, extract with ethyl acetate, wash with brine, and dry over MgSO4_4.

    • Concentrate under reduced pressure to obtain the crude product.

Yield : 85–90% (estimated based on analogous reactions in).

Critical Parameters:

  • pH Control : Alkaline conditions (pH 7–9) prevent HCl accumulation, which can protonate the amine and hinder reactivity.

  • Temperature : Reactions at 20–30°C minimize side products (e.g., sulfonate esters).

Solvent-Based Amination with Catalytic Bases

For moisture-sensitive substrates, anhydrous conditions with organic bases (e.g., triethylamine) are preferred.

Example Protocol (Adapted from):

  • Reagents :

    • Sulfonyl chloride (1.0 equiv)

    • 3-Methoxypropylamine (1.1 equiv)

    • Triethylamine (1.5 equiv)

    • Solvent: Dichloromethane (DCM)

  • Procedure :

    • Add triethylamine to a DCM solution of sulfonyl chloride at 0°C.

    • Introduce 3-methoxypropylamine dropwise, then warm to room temperature and stir for 12 h.

    • Quench with water, separate layers, and purify via column chromatography (hexane/ethyl acetate).

Yield : 80–85% (extrapolated from).

Optimization and Troubleshooting

Byproduct Mitigation

  • Dichlorodiphenyl Sulfone Formation :
    Excess sulfonyl chloride may dimerize under elevated temperatures (>60°C). Mitigation involves:

    • Maintaining reaction temperatures below 40°C.

    • Using a slight excess of amine (1.1–1.2 equiv).

  • Sulfonate Ester Formation :
    Competing alcoholysis can occur if hydroxyl-containing solvents (e.g., methanol) are used. Substituting with THF or DCM eliminates this risk.

Purification Techniques

  • Recrystallization :

    • Dissolve the crude product in hot ethanol (95%), cool to 0°C, and filter.

    • Purity >98% (based on).

  • Chromatography :

    • Silica gel chromatography with hexane/ethyl acetate (3:1) effectively removes unreacted amine and dimeric byproducts.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent highlights a wastewater-free process for analogous sulfonamides, emphasizing:

  • In-line neutralization of HCl using NaOH.

  • Temperature-controlled reactors (20–80°C) to enhance throughput.

Throughput : >1 kg/h (reported for similar compounds in).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 2.35 (s, 6H, 2 × CH3_3), 3.25 (t, 2H, -OCH2_2CH2_2CH2_2N-), 3.45 (s, 3H, -OCH3_3), 7.65 (s, 1H, Ar-H).

  • IR (KBr) :
    1345 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym), 3250 cm1^{-1} (N-H).

Comparative Evaluation of Methods

MethodConditionsYieldPurityScalability
Aqueous AminationpH 7–9, 20–30°C85–90%>95%High
Solvent-BasedDCM, 0°C → RT80–85%>98%Moderate
Continuous Flow40–60°C, NaOH90–92%>99%Industrial

Chemical Reactions Analysis

N-Methylation Reactions

Reaction Conditions
N-methylation of the compound’s amine group was achieved using a ruthenium-based catalyst (Ru4, 1 mol%) and cesium carbonate (Cs₂CO₃, 20 mol%) in methanol at 110°C for 24 hours .

Product Yields and Byproducts

  • Mono-methylation : Achieved a 70% yield of N-mono-methylated product (8i).

  • Di-methylation : A minor 5% yield of N,N-dimethylated product (8ii) was observed.

  • Byproducts : Unspecified side products were detected via ¹H NMR, indicating competing reaction pathways .

Compound Yield (%) Key NMR Signals
Mono-methylated (8i)70δ 2.46 (3H), δ 2.22 (6H)
Di-methylated (8ii)5δ 2.22 (6H)
ByproductsN/Aδ 2.5–3.6 ppm (unresolved signals)

Table adapted from experimental data in source .

Oxidation Reactions

The methoxypropyl substituent undergoes oxidation, potentially cleaving the ether bond (OCH₂CH₂CH₂OMe). This generates derivatives with altered sulfonamide groups, which may enhance or modify biological activity (e.g., antibacterial properties).

Mechanism
Oxidation likely involves:

  • Ether cleavage : Breakage of the methoxypropyl chain.

  • Sulfonamide modification : Possible formation of sulfonamide derivatives with varying substituents.

Structural Comparisons and Reactivity

While direct comparative data for this compound is limited, analogous sulfonamides reveal how substituents influence reactivity:

  • Chloro vs. Dimethyl Groups : Chlorine’s electron-withdrawing effect increases sulfonamide acidity, enhancing nucleophilic substitution.

  • Methoxypropyl Substituent : Provides steric bulk and potential for ether cleavage, unlike simpler alkyl groups (e.g., hydroxyethyl).

Experimental Observations

  • NMR Analysis : Reaction mixtures were analyzed via ¹H NMR, with integration ratios confirming product yields .

  • Catalyst Efficiency : Ru-based catalysts demonstrated selective mono-methylation, though di-methylation and side reactions remained challenges .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties : Sulfonamides are known for their antibacterial activity due to their mechanism of inhibiting bacterial folic acid synthesis. Research indicates that compounds similar to 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide may exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity : Studies on related sulfonamide derivatives have shown promise in antiviral applications. For instance, compounds structurally similar to our target compound have been reported to inhibit hepatitis B virus replication in vitro. This suggests that this compound could also possess antiviral properties worth investigating .

Anticancer Potential : Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cell lines. A notable study demonstrated that a related compound modulated pathways involved in cancer cell survival, indicating potential therapeutic applications in oncology for this compound .

Chemical Properties and Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H16ClN1O2S
  • Molecular Weight : 279.78 g/mol
  • IUPAC Name : this compound

This compound's unique structure contributes to its biological activity and potential applications in pharmaceuticals.

Antibacterial Efficacy

A study focused on sulfonamide derivatives reported significant inhibition against various bacterial pathogens. The compound exhibited IC50 values indicating potent antibacterial activity against strains like Staphylococcus aureus . This reinforces the need for further exploration into its use as an antibiotic agent.

Antiviral Effects

In the context of antiviral research, a study highlighted that N-phenylbenzamide derivatives could significantly inhibit HBV replication through mechanisms involving increased levels of A3G. This finding suggests that similar derivatives of this compound may exhibit comparable antiviral properties .

Anticancer Research

Research into the anticancer potential of sulfonamides has shown that they can trigger apoptosis in human cancer cell lines. For example, a structurally analogous compound was found to modulate critical signaling pathways associated with cancer cell survival . This points towards the therapeutic potential of this compound in oncology.

Data Table: Summary of Applications

Application TypePotential ActivityRelated Findings
AntibacterialInhibition of bacterial growthEffective against Staphylococcus aureus
AntiviralInhibition of virus replicationSimilar compounds inhibit HBV replication
AnticancerInduction of apoptosisModulates cancer cell survival pathways

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxypropyl group in the target compound is an alkyl chain with a methoxy terminus, which likely reduces steric hindrance compared to aromatic substituents (e.g., 2,5-dimethylphenyl in Compound I). This may result in more flexible torsion angles and moderate dihedral angles (~45–60°) .
  • Aromatic substituents (e.g., phenyl or dimethylphenyl) enforce greater rigidity, leading to wider torsion angle variations (54.6–82.6°) .

Hydrogen Bonding and Crystal Packing

Sulfonamides typically form N–H···O hydrogen bonds , creating dimeric aggregates in crystal structures. For example:

  • Compound I forms inversion-related dimers via N–H···O interactions, with bond lengths of ~2.02–2.08 Å .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from similar structures:

  • Melting Points : Sulfonamides with alkyl chains (e.g., 3-methoxypropyl) likely exhibit lower melting points than those with aromatic substituents due to reduced crystallinity. For instance, 4-chloro-2,5-dimethylbenzenesulfonyl chloride (precursor) melts at 48–50°C , but the final sulfonamide may have a higher MP due to hydrogen bonding.

Biological Activity

4-Chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological mechanisms, synthesis, and relevant case studies, providing a comprehensive overview of the compound's activity.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound inhibits bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties.
  • Receptor Binding: It may interact with specific receptors on cell surfaces, influencing signal transduction pathways.
  • DNA Intercalation: Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that this compound can inhibit the growth of various bacterial strains by interfering with folate metabolism.

Case Study:
In a study comparing various sulfonamides, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Its mechanism may involve apoptosis induction in cancer cells and inhibition of tumor growth.

Research Findings:

  • A study indicated that compounds structurally similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro .
  • Further investigation is needed to elucidate its specific pathways and efficacy against different cancer types.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-Chloro-N-methylbenzenesulfonamideC7H8ClN2O2SSimpler structure lacking methoxypropyl group
N-(3-chlorophenyl)-N-(3-methoxypropyl)benzenesulfonamideC14H16ClN1O2SContains a chlorophenyl group
N-(2-hydroxyethyl)-4-chlorobenzenesulfonamideC8H10ClN1O3SHydroxyethyl substitution provides different properties

This table highlights how structural variations influence biological activities and applications among sulfonamides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 4-chloro-2,5-dimethylbenzenesulfonyl chloride) and 3-methoxypropylamine. Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane or THF), and temperature (48–50°C, based on precursor melting points). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine linkage.
  • FT-IR to validate sulfonamide S=O stretching (~1350 cm⁻¹) and N–H bonds (~3300 cm⁻¹).
  • X-ray crystallography to resolve molecular geometry, as demonstrated in analogous sulfonamide structures (e.g., bond angles of ~120° for aromatic systems and dihedral angles for methoxypropyl groups) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., precursors decompose at ~200°C).
  • Accelerated degradation tests under acidic/alkaline conditions (pH 3–10) to identify hydrolytic susceptibility of the sulfonamide bond.
  • Long-term storage trials at 4°C (dry) vs. ambient conditions to monitor crystallinity via XRD .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamide pharmacophores.
  • Antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative bacteria.
  • Cytotoxicity profiling (MTT assay) in cancer cell lines, noting structural analogs’ activity in medicinal chemistry .

Advanced Research Questions

Q. How can computational modeling and Design of Experiments (DoE) improve reaction yields and selectivity?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways (e.g., nucleophilic attack barriers).
  • DoE frameworks (e.g., factorial designs) identify critical variables (e.g., solvent polarity, catalyst loading). For example, ICReDD’s approach integrates computational predictions with high-throughput screening to reduce trial-and-error experimentation .

Q. What strategies resolve contradictory data in structural or bioactivity studies?

  • Methodological Answer : Contradictions may arise from:

  • Polymorphism : Use XRD and DSC to detect crystal form variations.
  • Impurity profiling : LC-MS or GC-MS to identify byproducts (e.g., unreacted sulfonyl chloride).
  • Bioassay variability : Validate results across multiple cell lines/enzymes and replicate experiments with blinded controls .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties?

  • Methodological Answer :

  • Systematic substituent variation : Modify methoxypropyl chain length or chloro/methyl positions.
  • In silico docking (e.g., AutoDock) to predict target binding (e.g., receptor pockets favoring hydrophobic substituents).
  • Pharmacokinetic profiling : Assess logP (via HPLC) and metabolic stability (liver microsome assays) .

Q. What advanced techniques elucidate polymorphism or co-crystal formation in this sulfonamide?

  • Methodological Answer :

  • Variable-temperature XRD to track phase transitions.
  • Slurry conversion experiments to identify stable polymorphs.
  • Co-crystal screening with GRAS co-formers (e.g., carboxylic acids) via solvent-assisted grinding .

Q. How should environmental impact assessments be conducted for this compound?

  • Methodological Answer :

  • Biodegradation studies : OECD 301 tests to evaluate microbial breakdown.
  • Ecotoxicology models : Predict LC50 for aquatic organisms using QSAR tools.
  • Waste stream analysis : Monitor sulfonamide residues via SPE-HPLC in industrial effluents .

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